molecular formula C7H5BrCl2O B175122 4-Bromo-2,6-dichloroanisole CAS No. 19240-91-6

4-Bromo-2,6-dichloroanisole

Cat. No. B175122
CAS RN: 19240-91-6
M. Wt: 255.92 g/mol
InChI Key: OAYSFAKCFYRCRU-UHFFFAOYSA-N
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Description

“4-Bromo-2,6-dichloroanisole” is a chemical compound with the molecular formula C7H5BrCl2O . It is also known by other names such as “5-Bromo-1,3-dichloro-2-methoxybenzene” and “1-Bromo-3,5-dichloro-4-methoxybenzene” among others .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-dichloroanisole consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The IUPAC name for this compound is 5-bromo-1,3-dichloro-2-methoxybenzene .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2,6-dichloroanisole are not available, bromoanisoles like 4-Bromoanisole have been studied in Suzuki coupling reactions with phenylboronic acid, catalyzed by palladium pincer complexes .


Physical And Chemical Properties Analysis

4-Bromo-2,6-dichloroanisole has a molecular weight of 255.92 g/mol . It has a computed XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 253.89008 g/mol . Its topological polar surface area is 9.2 Ų .

Scientific Research Applications

  • Formation of Off-Flavor Compounds in Water Chlorination : Chloroanisoles, including compounds like 2,4-dichloroanisole and 2,6-dichloroanisole, are identified as off-flavor compounds that produce earthy and musty flavors in drinking water. Research by Zhang et al. (2016) in "Chemosphere" found that high chlorine doses during water treatment lead to low concentrations of these intermediates. The presence of ions such as Fe(3+) and Al(3+) facilitated the formation of chloroanisoles (Zhang et al., 2016).

  • Catalyzed Reductive Homocoupling in Water : Monopoli et al. (2010) described an efficient process for the homocoupling of chloroarenes, including chloroanisoles like 4-chloroanisole, using glucose as a clean and renewable reductant in "The Journal of Organic Chemistry". This process is significant in the field of green chemistry (Monopoli et al., 2010).

  • Detection and Determination in Water Samples : A study by Bai et al. (2016) in the "Journal of Separation Science" developed a method for the simultaneous determination of chloroanisoles and their precursors in water samples. This method is crucial for monitoring and ensuring water quality (Bai et al., 2016).

  • Environmental Presence and Impact : Research by Führer and Ballschmiter (1998) in "Environmental Science & Technology" investigated the concentrations of various halogenated anisoles, including bromochloroanisoles, in the marine troposphere of the Atlantic Ocean, suggesting both anthropogenic and biogenic origins (Führer & Ballschmiter, 1998).

  • Synthesis and Application in Chemical Processes : Chen Xingquan (2010) in "Fine Chemicals" reported the synthesis of 2,6-Dichloroanisole using dimethyl carbonate as a methylating agent. This method offers an alternative to traditional, more toxic reagents (Chen Xingquan, 2010).

properties

IUPAC Name

5-bromo-1,3-dichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYSFAKCFYRCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514109
Record name 5-Bromo-1,3-dichloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dichloroanisole

CAS RN

19240-91-6
Record name 5-Bromo-1,3-dichloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl iodide (467 TL, 8.12 mmol) and K2CO3 (2.24 g, 16.24 mmol) were added to a solution of 4-bromo-2,6-dichlorophenol (982 mg, 4.06 mmol) in DMF (10 mL) and stirred at rt under Ar for 40 min. Upon completion, ethyl acetate was added and the reaction was washed with 1% HCl (2×20 mL), brine (1×), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (hexane) to afford 4-bromo-2,6-dichloroanisole (768 mg, 74%) as a white solid. See, for example, Li, J.; et al. J. Med. Chem. 1996, 39, 1846-1856, which is incorporated by reference in its entirety. 1H NMR (DMSO-d6, 400 MHz) δ 7.75 (s, 2H), 3.81 (s, 3H). 13C NMR (DMSO-d6, 100 MHz) δ 151.3, 131.5, 129.6, 116.5, 60.6. HREIMS calculated for C7H5BrCl2O (M+) 253.8905. found 253.8901.
Quantity
8.12 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
982 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2,6-dichlorophenol (10 g, 41.67 mmol), K2CO3 (11.5 g, 83.3 mmol) and CH3I (8.88 g, 62.5 mmol) in DMF (100 mL) was stirred at rt for 16 h. TLC (EtOAc/petroleum ether=1:2) indicated complete consumption of 4-bromo-2,6-dichlorophenol. The reaction mixture was poured into water (300 mL). The aqueous phase was extracted with EtOAc (2×100 mL). The combined organic phases were dried over anhydrous Na2SO4, and concentrated in vacuo to give crude 5-bromo-1,3-dichloro-2-methoxybenzene, which was purified by column chromatography (silica gel, EtOAc/petroleum ether=1:5) to yield the ether product (9 g, yield 84.9%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.45 (s, H), 3.91 (s, 3H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
84.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WD Watson - The Journal of Organic Chemistry, 1982 - ACS Publications
Method B. A solution containing allylic alcohol 22a (240 mg, 0.86 mmol) in 1.5 mL of hexamethylphosphoramide was stirred at 60 Cunder nitrogen while methyltriphenoxyphosphonium …
Number of citations: 17 pubs.acs.org
M Schlosser, C Heiss, E Marzi, R Scopelliti - 2006 - Wiley Online Library
Nine 1,3‐dichlorobenzene congeners were selected as model compounds to assess the relative rates of proton abstraction from 4‐ and 5‐positions (“ortho” vs. “meta” metalation). …
L Hovander, T Malmberg, M Athanasiadou… - Archives of …, 2002 - Springer
A growing number of studies have reported phenolic halogenated compounds (PHCs) that are retained in the blood of humans and wildlife. These PHCs may be industrial chemicals; …
Number of citations: 380 link.springer.com
HJ Lehmler, LW Robertson - Chemosphere, 2001 - Elsevier
An improved synthesis of hydroxylated polychlorinated biphenyls (PCBs) which are structurally related to the major hydroxy PCB congeners identified in human plasma is described. …
Number of citations: 100 www.sciencedirect.com
SL Adamski-Werner, SK Palaninathan… - Journal of medicinal …, 2004 - ACS Publications
Analogues of diflunisal, an FDA-approved nonsteroidal antiinflammatory drug (NSAID), were synthesized and evaluated as inhibitors of transthyretin (TTR) aggregation, including …
Number of citations: 287 pubs.acs.org
SR Alford - 2005 - search.proquest.com
Polychlorinated biphenyls (PCBs) and their metabolic derivatives are ubiquitous environmental contaminants. These compounds are of concern because of their persistence and …
Number of citations: 3 search.proquest.com
JJ Li, MB Norton, EJ Reinhard… - Journal of medicinal …, 1996 - ACS Publications
A novel series of terphenyl methyl sulfones and sulfonamides have been shown to be highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide analogs 17 …
Number of citations: 155 pubs.acs.org

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